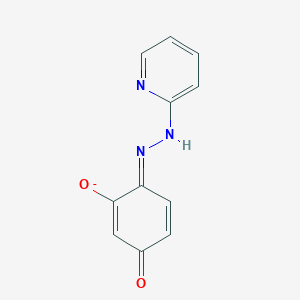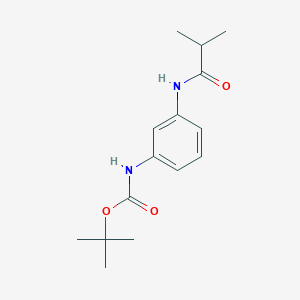![molecular formula C21H24N2O5 B268786 2-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268786.png)
2-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, commonly known as MOR-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biochemical and physiological effects.
科学的研究の応用
MOR-1 has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. MOR-1 has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
作用機序
MOR-1 acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and inhibition of this enzyme has been found to have therapeutic effects in a variety of diseases. MOR-1 also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MOR-1 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. MOR-1 has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MOR-1 has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using MOR-1 in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation of using MOR-1 is its potential toxicity. Careful dosage and exposure control are necessary to ensure the safety of researchers working with this compound.
将来の方向性
There are many potential future directions for research on MOR-1. One area of interest is the development of new PARP inhibitors based on the structure of MOR-1. Another area of interest is the investigation of the potential neuroprotective effects of MOR-1 in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MOR-1 and its potential applications in scientific research.
合成法
The synthesis of MOR-1 involves a multi-step process starting with the reaction of 4-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(2-methoxyethoxy)ethylamine to form the amide intermediate. The amide is then reacted with 4-(4-morpholinyl)benzoyl chloride to form the final product, MOR-1.
特性
製品名 |
2-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide |
|---|---|
分子式 |
C21H24N2O5 |
分子量 |
384.4 g/mol |
IUPAC名 |
2-(2-methoxyethoxy)-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O5/c1-26-14-15-28-19-5-3-2-4-18(19)20(24)22-17-8-6-16(7-9-17)21(25)23-10-12-27-13-11-23/h2-9H,10-15H2,1H3,(H,22,24) |
InChIキー |
BBGUIUBIBZHHKA-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
正規SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)
![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)


![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)

methanone](/img/structure/B268721.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)

![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)